1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-Methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the naphthyridine family, which is known for its diverse biological and chemical properties. The presence of nitrophenyl and carboxamide groups in its structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting with the formation of the naphthyridine core. One common approach is the condensation of 1-methyl-1,8-naphthyridine-2(1H)-one with 4-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also gaining traction in the industrial synthesis of such compounds.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives or further oxidized products.
Reduction: The nitro group can be reduced to an amine, leading to the formation of different derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Amides, substituted amides.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The carboxamide group can form hydrogen bonds, influencing the binding affinity to target proteins.
Comparison with Similar Compounds
1-Methyl-4-(4-nitrophenoxy)benzene: This compound shares the nitrophenyl group but lacks the naphthyridine core.
1-Methyl-1,8-naphthyridine-2(1H)-one: This compound is structurally similar but lacks the nitrophenyl and carboxamide groups.
Uniqueness: 1-Methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide stands out due to its combination of the naphthyridine core with the nitrophenyl and carboxamide groups, which imparts unique chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-methyl-N-(4-nitrophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-19-14-10(3-2-8-17-14)9-13(16(19)22)15(21)18-11-4-6-12(7-5-11)20(23)24/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKJBQDCWGYMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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